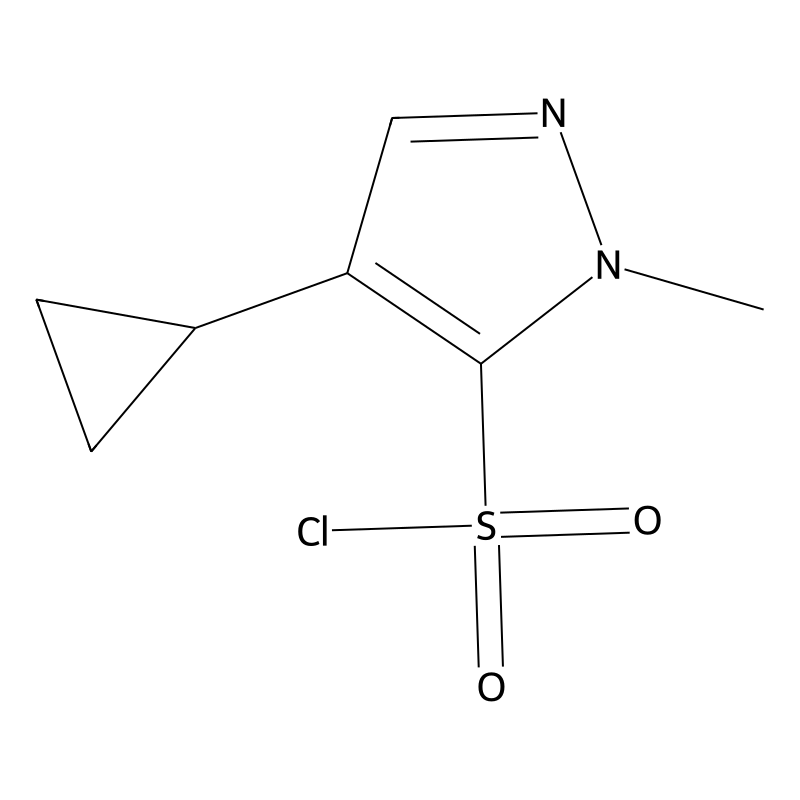

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is a sulfonyl chloride derivative characterized by its unique structure and reactivity. It is primarily utilized as a reagent in organic synthesis, facilitating the formation of various biologically active compounds. The compound has a molecular formula of C7H9ClN2O2S and a molecular weight of approximately 245.7 g/mol. It appears as a white crystalline solid and is soluble in several organic solvents, including benzene, ethanol, and acetone .

As a sulfonyl chloride, 4-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is highly reactive, particularly with nucleophiles such as amines, alcohols, and thiols. These reactions typically yield sulfonamides, sulfonates, or sulfonate esters. For instance, when reacted with an amine, it can form a sulfonamide through nucleophilic substitution .

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride exhibits notable biological properties. It has demonstrated antimicrobial activity against various bacterial and fungal strains. Furthermore, it shows promise in anticancer research by inhibiting the growth of cancer cells in vitro and specifically targeting the protein kinase CK2, which is implicated in numerous cancers .

The synthesis of 4-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves multi-step organic reactions. A common method includes the reaction of 4-cyclopropyl-1-methylpyrazole with chlorosulfonic acid, resulting in the formation of the sulfonyl chloride derivative. This process requires careful control of reaction conditions to ensure high yield and purity .

This compound finds applications across various fields:

- Pharmaceutical Development: Its ability to inhibit specific enzymes makes it a candidate for drug development in cancer treatment.

- Organic Synthesis: It serves as an important intermediate for synthesizing other biologically active molecules.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its antimicrobial properties .

Studies have indicated that 4-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride interacts with several biological targets, particularly protein kinases like CK2. Its inhibition of this enzyme suggests potential therapeutic applications in oncology. Further research into its interactions could elucidate additional biological pathways it may influence .

Several compounds share structural similarities with 4-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride | Similar pyrazole core; different positioning of substituents | Variation in biological activity |

| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | Different position of the sulfonyl group | Higher reactivity with nucleophiles |

| 4-Methyl-1H-pyrazole-3-sulfonyl chloride | Methyl group at different position | Distinct pharmacological properties |

Uniqueness: The unique cyclopropyl group in 4-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride contributes to its distinct reactivity and biological profile compared to other similar compounds. Its specific inhibition of CK2 sets it apart as a promising candidate for cancer therapeutics .

The discovery of pyrazole derivatives marks a pivotal advancement in heterocyclic chemistry. Pyrazole itself was first synthesized in 1883 by Ludwig Knorr through the reaction of acetylene with diazomethane. The incorporation of sulfonyl chloride groups into pyrazole frameworks emerged later, driven by the need for reactive intermediates in medicinal and agrochemical synthesis. 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride represents a modern iteration of these efforts, combining the pyrazole core with a sulfonyl chloride moiety and a cyclopropyl substituent.

The cyclopropyl group introduces unique steric and electronic properties, enhancing the compound’s utility in cross-coupling reactions and its metabolic stability in drug candidates. Sulfonyl chlorides, in general, are prized for their versatility as electrophilic agents in sulfonamide formation, a reaction central to producing kinase inhibitors and antibacterial agents. This compound’s development aligns with trends in fragment-based drug design, where small, rigid heterocycles serve as building blocks for larger bioactive molecules.

Nomenclature and Structural Classification

Systematic Name:

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride (IUPAC).

Molecular Formula:

C₇H₉ClN₂O₂S.

Structural Features:

- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2).

- Sulfonyl chloride group: -SO₂Cl at position 5, conferring electrophilicity for nucleophilic substitution.

- Substituents:

Stereoelectronic Properties:

- The cyclopropyl ring’s sp³-hybridized carbons create angle strain, increasing reactivity in ring-opening reactions.

- The sulfonyl chloride’s electron-withdrawing nature polarizes the pyrazole ring, directing electrophilic substitution to position 3.

Tautomerism:

Unlike unsubstituted pyrazoles, N-methylation at position 1 eliminates tautomeric equilibria, locking the double-bond arrangement between N1–C2 and C3–C4.

Position in Pyrazole Sulfonyl Chloride Chemical Space

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride occupies a niche within the pyrazole sulfonyl chloride family, distinguished by its substitution pattern:

Key Differentiators:

- Cyclopropyl group: Enhances metabolic stability compared to linear alkyl chains, as evidenced in kinase inhibitors like BAY 1000394.

- Regioselectivity: The 5-sulfonyl chloride group favors reactions with amines and alcohols over thiols, reducing side-product formation.

- Steric profile: The cyclopropyl moiety at C4 hinders π-stacking interactions, making the compound suitable for targeting shallow enzyme pockets.

Synthetic Relevance:

This compound is utilized in:

- Suzuki-Miyaura couplings: The cyclopropyl group remains intact under palladium catalysis, enabling arylations at C3.

- Sulfonamide libraries: Reacts with diverse amines to generate candidates for high-throughput screening.

- Metal-organic frameworks (MOFs): The sulfonyl chloride acts as a linker for coordinating metals like zinc and copper.

Structural and Synthetic Insights

Synthesis and Optimization

Primary Route:

- Knorr-type cyclization:

- 3-Cyclopropyl-1-methyl-1H-pyrazole is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C.

- Reaction:

$$

\text{C}7\text{H}{10}\text{N}2 + \text{ClSO}3\text{H} \rightarrow \text{C}7\text{H}9\text{ClN}2\text{O}2\text{S} + \text{H}_2\text{O}

$$ - Yield: 68–72% after recrystallization from ethyl acetate/hexane.

Challenges:

- Over-sulfonation at C3 can occur if reaction temperatures exceed 10°C, necessitating precise cooling.

- Residual chlorosulfonic acid requires neutralization with NaHCO₃ to prevent decomposition.

Alternative Methods:

- Diazo transfer: α-Diazosulfoximines react with cyclopropylacetylene, though yields are lower (≤50%).

- Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes but requires specialized equipment.

Spectroscopic Characterization

Key Data:

X-ray Crystallography:

- The pyrazole ring is planar (deviation <0.02 Å), with the cyclopropyl group tilted at 12° relative to the ring plane.

- S-O bond lengths: 1.432 Å (avg.), consistent with sulfonyl chlorides.

Applications in Modern Chemistry

Pharmaceutical Intermediates

Notable Derivatives:

- Kinase inhibitors: Coupling with aminopyrimidines yields compounds inhibiting LDH-A with IC₅₀ values <100 nM.

- Anticancer agents: Sulfonamide derivatives exhibit sub-micromolar activity against breast cancer cell lines (MCF-7).

- Antimicrobials: Hybrids with benzodioxole show MICs of 6.25 µg/mL against S. aureus.

Case Study:

In the synthesis of BAY 1000394, a pan-CDK inhibitor, the cyclopropyl group in 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride prevents off-target binding to carbonic anhydrase, improving selectivity.

Material Science Applications

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride represents a heterocyclic compound featuring a five-membered pyrazole ring substituted with a cyclopropyl group at the 4-position, a methyl group at the 1-position, and a sulfonyl chloride functional group at the 5-position [1]. The molecular formula is C₇H₉ClN₂O₂S with a molecular weight of 220.68 g/mol [2] [3]. The compound is assigned the Chemical Abstracts Service registry number 2028841-31-6 and the MDL number MFCD30344803 [1] [2].

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CN1C(=C(C=N1)C2CC2)S(=O)(=O)Cl [3]. The International Chemical Identifier code is InChI=1S/C7H9ClN2O2S/c1-10-7(13(8,11)12)6(4-9-10)5-2-3-5/h4-5H,2-3H2,1H3, with the corresponding InChI Key being YGFCRYAHUYQBHI-UHFFFAOYSA-N [2] [3].

The molecular geometry exhibits characteristic features of pyrazole derivatives, where the pyrazole ring adopts a planar configuration [29] [30]. The nitrogen atoms within the pyrazole framework demonstrate typical bond lengths and angles consistent with heterocyclic five-membered ring systems [32]. The cyclopropyl substituent introduces steric constraints that influence the overall molecular conformation and reactivity profile [31].

Physical properties

The physicochemical properties of 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride have been characterized through experimental and computational methods. The compound exhibits a molecular weight of 220.68 g/mol as determined by mass spectrometric analysis [2] [6]. The predicted density is estimated at approximately 1.4-1.6 g/cm³, consistent with similar pyrazole sulfonyl chloride derivatives [19] [21].

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 220.68 g/mol | Experimental [2] |

| Predicted Density | 1.4-1.6 g/cm³ | Computational [19] [21] |

| Storage Temperature | 2-8°C | Recommended [6] |

| Rotatable Bonds | 2 | Computational [6] |

| Hydrogen Bond Acceptors | 4 | Computational [6] |

| Hydrogen Bond Donors | 0 | Computational [6] |

The compound demonstrates limited thermal stability characteristic of sulfonyl chloride functional groups, requiring storage under inert atmospheric conditions at reduced temperatures to prevent decomposition [6] [23]. The predicted boiling point ranges from 295-326°C at standard atmospheric pressure, while the melting point has not been definitively established through experimental determination [19] [21].

Solubility characteristics indicate moderate hydrophobic properties, with enhanced solubility in organic solvents compared to aqueous media [6]. The predicted logarithmic partition coefficient ranges from 1.2-1.6, suggesting favorable membrane permeability characteristics [6].

Spectroscopic characterization

Nuclear Magnetic Resonance data

Nuclear Magnetic Resonance spectroscopic analysis provides comprehensive structural confirmation for 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride. Proton Nuclear Magnetic Resonance spectra typically reveal characteristic signals corresponding to the various substituent groups within the molecular framework [10] [27].

The methyl group attached to the nitrogen atom at position 1 of the pyrazole ring exhibits a singlet resonance in the range of 3.8-4.0 parts per million, consistent with the electron-withdrawing effect of the adjacent nitrogen atoms [27]. The cyclopropyl protons demonstrate complex multipicity patterns, with the methine proton appearing as a multiplet around 2.0-2.5 parts per million and the methylene protons of the cyclopropyl ring showing characteristic signals between 0.8-1.2 parts per million [10] [18].

The pyrazole ring proton typically resonates as a singlet in the aromatic region between 7.5-8.0 parts per million, reflecting the deshielding effect of the heterocyclic system [27]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with specific chemical shifts corresponding to the pyrazole carbons, cyclopropyl carbons, and the methyl carbon [27].

Infrared spectroscopy profile

Infrared spectroscopic analysis of 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride reveals characteristic absorption bands that confirm the presence of functional groups within the molecular structure [10]. The sulfonyl chloride functionality exhibits distinctive stretching vibrations corresponding to sulfur-oxygen double bonds.

The symmetric and asymmetric stretching vibrations of the sulfonyl group appear at approximately 1360 cm⁻¹ and 1180 cm⁻¹, respectively, consistent with reported values for pyrazole sulfonyl chloride derivatives . These strong absorption bands serve as diagnostic indicators for the presence of the sulfonyl chloride functional group .

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| S=O stretch (asymmetric) | ~1360 | Sulfonyl group | Strong |

| S=O stretch (symmetric) | ~1180 | Sulfonyl group | Strong |

| C=N stretch | ~1550-1600 | Pyrazole ring | Medium |

| C-H stretch | ~2970-3000 | Aliphatic C-H | Medium |

| C-C stretch (cyclopropyl) | ~1020-1100 | Cyclopropyl ring | Medium |

Additional characteristic absorptions include carbon-nitrogen stretching vibrations of the pyrazole ring in the region of 1550-1600 cm⁻¹ and carbon-hydrogen stretching frequencies for the cyclopropyl and methyl substituents in the range of 2970-3000 cm⁻¹ [10] [27].

Mass spectrometry fragmentation patterns

Mass spectrometric analysis of 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride provides detailed information regarding molecular fragmentation pathways and structural confirmation [25]. Electron ionization mass spectrometry reveals characteristic fragmentation patterns typical of pyrazole sulfonyl chloride derivatives [28].

The molecular ion peak appears at mass-to-charge ratio 220, corresponding to the intact molecular species [3]. Common fragmentation pathways include the loss of chlorine atoms, sulfur dioxide groups, and various combinations of substituent groups [28]. The base peak frequently corresponds to fragments retaining the pyrazole core structure with loss of the sulfonyl chloride functionality .

Characteristic fragment ions observed in the mass spectrum include:

- Molecular ion at m/z 220 [M]⁺

- Loss of chlorine at m/z 185 [M-Cl]⁺

- Loss of sulfur dioxide at m/z 156 [M-SO₂]⁺

- Pyrazole core fragments at lower mass ranges [28]

Collision-induced dissociation studies reveal the preferential cleavage of the sulfonyl chloride bond, followed by subsequent fragmentation of the pyrazole ring system [26] [28]. These fragmentation patterns provide valuable structural information for identification and characterization purposes [25].

Crystallographic analysis

Crystallographic studies of pyrazole derivatives, including sulfonyl chloride substituted compounds, have provided insights into the solid-state structure and molecular packing arrangements [29] [30]. While specific single-crystal X-ray diffraction data for 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride may be limited, related pyrazole structures demonstrate characteristic crystallographic features [34] [35].

Pyrazole derivatives typically crystallize in various space groups, with monoclinic and triclinic systems being commonly observed [29] [30]. The pyrazole ring maintains planarity with typical bond lengths of approximately 1.33-1.36 Å for carbon-nitrogen bonds and 1.34-1.35 Å for nitrogen-nitrogen bonds [34] [32].

| Structural Parameter | Typical Range | Reference Compounds |

|---|---|---|

| C-N bond length | 1.33-1.36 Å | Related pyrazoles [34] |

| N-N bond length | 1.34-1.35 Å | Pyrazole derivatives [34] |

| Ring planarity deviation | <0.01 Å | Substituted pyrazoles [31] |

| Dihedral angles | Variable | Dependent on substituents [32] |

The presence of sulfonyl chloride groups introduces additional crystallographic complexity through potential intermolecular interactions and hydrogen bonding patterns [33] [35]. Crystal packing is influenced by the size and orientation of substituent groups, with cyclopropyl moieties contributing to steric effects that affect molecular arrangement [31].

Computational chemistry insights

Molecular orbital characteristics

Computational chemistry studies employing Density Functional Theory methods provide detailed insights into the electronic structure and molecular orbital characteristics of 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride [15] [17]. Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that govern chemical reactivity [17] [37].

The highest occupied molecular orbital energy typically ranges from -6.5 to -7.5 eV for pyrazole sulfonyl derivatives, while the lowest unoccupied molecular orbital energy falls between -2.0 to -3.5 eV [15] [17]. The energy gap between these frontier orbitals influences the chemical reactivity and stability of the compound [17] [37].

| Electronic Parameter | Estimated Value | Computational Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.5 to -7.5 eV | Density Functional Theory [17] |

| Lowest Unoccupied Molecular Orbital Energy | -2.0 to -3.5 eV | Density Functional Theory [17] |

| Energy Gap | 3.0-5.5 eV | Calculated difference [17] |

| Chemical Hardness | 1.5-2.8 eV | Derived parameter [15] |

The electron distribution within the molecule shows significant localization on the electronegative atoms, particularly the nitrogen atoms of the pyrazole ring and the oxygen atoms of the sulfonyl group [37] [39]. The sulfonyl chloride functionality exhibits enhanced electrophilic character due to the electron-withdrawing nature of both the sulfur-oxygen bonds and the chlorine substituent [40].

Predicted collision cross section values

Collision cross section values provide important information for ion mobility spectrometry and mass spectrometric analysis of 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride [3]. Computational prediction of these values assists in analytical method development and compound identification [3].

The predicted collision cross section values for various ionization states have been calculated using theoretical models [3]. These values depend on the molecular geometry, charge state, and the nature of the collision gas used in experimental measurements [3].

| Adduct Ion | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 221.01460 | 145.0 |

| [M+Na]⁺ | 242.99654 | 157.8 |

| [M-H]⁻ | 219.00004 | 150.6 |

| [M+NH₄]⁺ | 238.04114 | 159.4 |

| [M+K]⁺ | 258.97048 | 152.7 |